Ferrous tartrate
Description
Historical Trajectories and Nomenclature within Coordination Chemistry
The history of ferrous tartrate is intertwined with the development of coordination chemistry. In early chemistry, compounds were often given names that reflected their perceived origin or properties, rather than their chemical structure. For instance, this compound in its solid form was known as "extract of Mars," while its solution was referred to as "tartarised tincture of Mars". mdpi.comresearchgate.net This lack of systematic nomenclature created confusion and highlighted the need for a more structured approach to naming chemical compounds. mdpi.com
The evolution of coordination chemistry, pioneered by figures like Alfred Werner, led to the systematic naming conventions we use today. libretexts.org Werner's work on metal amine complexes laid the foundation for understanding the structure and bonding in coordination compounds. libretexts.org The modern IUPAC (International Union of Pure and Applied Chemistry) name for this compound is iron(II) (2R,3R)-2,3-dihydroxybutanedioate, which precisely describes its chemical composition and stereochemistry. chemspider.comnih.gov
Historically, this compound was also used for medicinal purposes, particularly as an iron supplement to treat anemia during the 19th and early 20th centuries. wikipedia.org It was typically prepared by digesting tartarated iron in sherry for an extended period. smolecule.comwikipedia.org
Scope and Significance of Current Research on this compound Systems
Contemporary research on this compound and its derivatives is diverse, spanning materials science, analytical chemistry, and environmental science.
In materials science , there is significant interest in the synthesis and characterization of this compound nanoparticles. researchgate.netasianpubs.org These nanoparticles exhibit unique properties compared to their bulk counterparts and have potential applications in various technologies. For example, research has shown that this compound nanoparticles can be synthesized via wet chemical methods, resulting in nearly spherical particles with an orthorhombic crystal structure. researchgate.netasianpubs.org The thermal stability and dielectric properties of these nanoparticles have also been investigated, revealing their potential for use in electronic components. researchgate.netasianpubs.org
In analytical chemistry , this compound has been employed in colorimetric assays. smolecule.com For instance, it can be used to determine the concentration of tannins in beverages. smolecule.com
In environmental and food chemistry , the photochemical properties of iron-tartrate complexes are of particular interest. Studies have shown that iron(III) tartrate can act as a photoactivator, leading to the oxidative degradation of tartaric acid in the presence of light. researchgate.netacs.orgacs.org This process is relevant to the stability and quality of products like white wine, where such reactions can cause undesirable changes. researchgate.netacs.org
Furthermore, mixed-metal tartrates involving iron are being explored for their potential applications. For instance, manganese-ferrous tartrate complexes have been synthesized and characterized for their biological activities. ijarse.com The study of these mixed-metal systems opens up possibilities for creating new materials with tailored properties. ijarse.com
Research Findings on this compound
Synthesis and Characterization
| Property | Value | Reference |
| Molecular Formula | C₄H₄FeO₆ | smolecule.comnih.gov |
| Molar Mass | ~203.915 g/mol | smolecule.com |
| Crystal System (Nanoparticles) | Orthorhombic | researchgate.net |
| Average Crystallite Size (Nanoparticles) | 35.28 nm | researchgate.net |
Thermal Decomposition of this compound Dihydrate
| Temperature Range | Resulting Compound | Reference |
| Room temperature to 50 °C | Fe(II) tartrate dihydrate | researchgate.net |
| 80 °C | Fe(II) tartrate (anhydrous) | researchgate.net |
| 361 °C | Metastable state of iron carbonate | researchgate.net |
| 400 °C | FeO | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2944-65-2 |
|---|---|
Molecular Formula |
C4H6FeO6 |
Molecular Weight |
205.93 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;iron |
InChI |
InChI=1S/C4H6O6.Fe/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |
InChI Key |
KBPZVLXARDTGGD-ZVGUSBNCSA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+2] |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Fe] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Fe] |
Other CAS No. |
41014-96-4 2944-65-2 |
Origin of Product |
United States |
Synthetic Methodologies for Ferrous Tartrate and Its Derivatives
Solution-Based Precipitation Techniques for Bulk Materials
Solution-based precipitation is a common and straightforward method for producing ferrous tartrate in bulk. This approach relies on the reaction between a soluble iron(II) salt and tartaric acid or a tartrate salt in an aqueous medium, leading to the formation of a this compound precipitate.
Direct Precipitation from Iron(II) Salt and Tartaric Acid Solutions
The direct precipitation method involves the reaction of an iron(II) salt, such as ferrous sulfate (B86663) (FeSO₄) or ferrous chloride (FeCl₂), with tartaric acid (C₄H₆O₆). In a typical synthesis, aqueous solutions of the two reactants are mixed, leading to the formation of this compound (FeC₄H₄O₆), which precipitates out of the solution due to its limited solubility. sciencemadness.org The reaction can be represented by the following equation:
FeSO₄ + C₄H₆O₆ → FeC₄H₄O₆ + H₂SO₄ researchgate.net
In one experimental approach, ferrous sulfate and sodium tartrate solutions are mixed. Initially, the solution turns a greenish-yellow color, followed by the slow formation of a pale precipitate. sciencemadness.org Another method involves reacting iron filings directly with a tartaric acid solution. This results in a thick, creamy, bluish-grey mass which, upon dilution and heating, yields a pale bluish-grey filter cake of this compound. sciencemadness.org The resulting precipitate can then be filtered, washed (for instance, with acetone), and dried under controlled conditions. ijarse.com
Stoichiometric Control and pH Optimization in Synthesis
Precise control over the stoichiometry of the reactants and the pH of the reaction medium is critical for achieving a high yield and purity of the desired this compound product. The molar ratio of the iron(II) salt to the tartrate source can influence the formation of the complex and the potential for side reactions. For instance, in the synthesis of related iron-sodium tartrate complexes, molar ratios of the iron salt to sodium tartrate are carefully controlled, such as 1:3.0-3.3. google.com
The pH of the solution plays a significant role in the precipitation process. Adjusting the pH can affect the solubility of this compound and the speciation of the tartrate ion in the solution. For example, in the co-precipitation of mixed metal tartrates, dilute sulfuric acid is added to maintain a slightly acidic condition, which facilitates the complete precipitation of the tartrate complex. ijarse.com In other syntheses, a base like sodium hydroxide (B78521) may be used to adjust the pH to a specific value, for instance, 5.5, to optimize the reaction conditions. google.com The pH also influences the final product in syntheses involving iron(III) and tartaric acid, where different iron(III) tartrate complexes can form depending on the pH. researchgate.net
Gel Growth Methods for Single Crystal Formation
For applications and fundamental studies requiring high-quality single crystals, gel growth techniques offer a significant advantage over bulk precipitation. This method allows for the slow and controlled diffusion of reactants into a gel matrix, suppressing rapid nucleation and promoting the growth of larger, more perfect crystals. scholarsresearchlibrary.com
Utilizing Silica (B1680970) Gel as a Medium for Crystal Growth
Silica gel is a widely used and versatile medium for growing single crystals of sparingly soluble salts like this compound. researchgate.netias.ac.in The gel provides a three-dimensional, convection-free environment where reactants can slowly diffuse and react, leading to the formation of well-defined crystals. wjarr.com
In a typical procedure, a silica gel is prepared by acidifying a solution of sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O). researchgate.netprimescholars.com The pH of the gel is a crucial parameter that needs to be optimized; for instance, a pH of 4.5 has been used for growing pure iron tartrate crystals. researchgate.net Once the gel is set, a solution of an iron(II) salt, such as ferrous sulfate, is carefully poured on top. researchgate.netresearchgate.net The iron(II) ions then diffuse into the gel, reacting with the tartaric acid incorporated within the gel matrix to form this compound crystals. researchgate.net This single diffusion method has been successfully employed to grow single crystals of iron(II) tartrate hemi-pentahydrate (FeC₄H₄O₆·2.5H₂O). ccsenet.org
| Parameter | Value/Description | Reference |
| Gel Medium | Silica Gel | researchgate.netccsenet.org |
| Iron Salt | Ferrous Sulfate (FeSO₄) | researchgate.netresearchgate.net |
| Inner Reactant | Tartaric Acid (C₄H₆O₆) | researchgate.net |
| Gel pH | 4.5 - 5.0 | primescholars.comresearchgate.net |
| Growth Method | Single Diffusion | researchgate.netprimescholars.com |
Exploration of Alternative Gel Media (e.g., Agar-Agar Gel)
While silica gel is common, other gel media have also been explored for the growth of metal tartrate crystals. Agar-agar gel, a natural polysaccharide, has been successfully used as a medium for growing iron-tartrate crystals. ijcrt.org In one study, iron-tartrate crystals were grown in a 1% agar-agar gel. ijcrt.org A solution of ferric chloride (FeCl₃) was incorporated into the hot agar-agar solution, which was then allowed to set. ijcrt.org A solution of disodium (B8443419) tartrate was then added on top of the set gel. ijcrt.org The use of agar-agar gel represents a viable alternative to silica gel, potentially offering different diffusion characteristics and crystal growth environments. ijcrt.orgcrdeepjournal.org
| Parameter | Value/Description | Reference |
| Gel Medium | Agar-Agar Gel (1%) | ijcrt.org |
| Iron Salt | Ferric Chloride (FeCl₃) | ijcrt.org |
| Upper Reactant | Disodium Tartrate | ijcrt.org |
| Additive | Ammonium (B1175870) Chloride (NH₄Cl) | ijcrt.org |
| Growth Method | Single Diffusion | ijcrt.org |
Parameters Influencing Crystal Morphology and Purity in Gel Systems
The quality, size, and morphology of the crystals grown in gel systems are influenced by several experimental parameters. Careful control of these factors is essential for obtaining high-purity single crystals suitable for analysis.
Key parameters include:
Gel Density and pH: The density of the gel and its pH can affect the diffusion rates of the reactants and the nucleation process. ijcrt.orgjetir.org For silica gels, the pH is typically set in the acidic range. primescholars.com
Concentration of Reactants: The concentrations of the iron salt and the tartrate source directly impact the supersaturation level within the gel, which in turn governs the nucleation and growth rates. ijcrt.orgjetir.org
Gel Setting and Aging Time: Allowing the gel to set properly and age before adding the supernatant solution is crucial for establishing a stable growth medium. ijcrt.orgcrdeepjournal.org An aging period of several days is common. ccsenet.orgcrdeepjournal.org
Temperature: Crystal growth is typically carried out at a constant, often ambient, temperature to ensure stable diffusion and growth conditions. ccsenet.orgcrdeepjournal.org
Additives: The addition of certain impurities or additives can be used to control the rate of nucleation. For example, ammonium chloride has been used as an additive to control the nucleation rate in the agar-agar gel growth of iron-tartrate crystals, leading to better quality crystals. ijcrt.org
The morphology of the resulting crystals can vary, with reports of spherulitic and dendritic forms. primescholars.comresearchgate.net The purity of the grown crystals is a primary concern, as inclusions from the gel matrix (like silica) can occur. frontiersin.org However, the slow, controlled nature of gel growth generally leads to crystals of higher purity compared to those obtained by rapid precipitation.
| Parameter | Influence |
| Gel Density/Concentration | Affects reactant diffusion rates and nucleation. ijcrt.orgjetir.org |
| pH | Influences gel setting and reaction kinetics. primescholars.comjetir.org |
| Reactant Concentration | Controls supersaturation and crystal growth rate. ijcrt.orgjetir.org |
| Temperature | Affects diffusion rates and solubility. ccsenet.orgcrdeepjournal.org |
| Additives | Can control nucleation and improve crystal quality. ijcrt.org |
| Gel Aging Time | Ensures a stable and uniform gel matrix. ccsenet.orgijcrt.org |
Nanomaterial Synthesis Approaches
The synthesis of this compound in nanoparticle form has been a subject of research due to the unique properties exhibited by materials at the nanoscale. These methods allow for control over particle size, morphology, and stability.
A prominent method for producing this compound nanoparticles is through wet chemical synthesis. researchgate.netasianpubs.org This technique involves the reaction of aqueous solutions of precursors under controlled conditions. A typical synthesis uses iron(II) sulfate and tartaric acid as the primary reactants. researchgate.netasianpubs.org The reaction is often carried out at a pH between 4 and 5. researchgate.net
In one reported method, this compound nanoparticles were synthesized using iron(II) sulphate, tartaric acid, sodium metasilicate, and the surfactant Triton X-100. researchgate.netasianpubs.org The resulting precipitates are then filtered, washed with deionized water, and dried. researchgate.net Characterization of nanoparticles produced by this method revealed a nearly spherical morphology with sizes ranging from 30 to 50 nm. researchgate.netasianpubs.org X-ray diffraction (XRD) analysis indicated an orthorhombic crystal structure with an average crystallite size calculated to be around 35.28 nm. researchgate.netasianpubs.org
Another approach involves a hydrothermal method where ferric chloride hexahydrate and poly(tartaric acid) are used. mdpi.com In this process, the mixture is heated in an autoclave to produce a white precipitate of this compound particles. mdpi.com
Table 1: Wet Chemical Synthesis of this compound Nanoparticles
| Precursors | Facilitating/Capping Agents | pH | Resulting Particle Size | Crystal Structure |
| Iron(II) sulfate, Tartaric acid | Sodium metasilicate, Triton X-100 | 4-5 | 30-50 nm | Orthorhombic |
| Ferric chloride hexahydrate, Poly(tartaric acid) | Sodium hydroxide | Not specified | Not specified | Not specified |
Facilitating agents and surfactants are crucial in the synthesis of nanoparticles as they influence reaction kinetics, particle size, morphology, and stability by preventing agglomeration. researchgate.netnih.govijcmas.com
In the wet chemical synthesis of this compound nanoparticles, sodium metasilicate acts as a facilitating agent. researchgate.netasianpubs.org It enables the reaction between iron(II) sulfate and tartaric acid to proceed and form iron(II) tartrate. researchgate.net Without this agent, the reaction does not readily occur. researchgate.net
Surfactants, also known as dispersants, are added to the mixture primarily to prevent the newly formed nanoparticles from clumping together. nih.govijcmas.com The steric bulk of surfactant molecules provides a physical barrier that keeps the metal surfaces from direct contact. ijcmas.com In the synthesis of this compound, a non-ionic surfactant like Triton X-100 is used. researchgate.netasianpubs.org The ratio of surfactant to the metal precursor can be a key factor in controlling the size distribution of the nanoparticles. ijcmas.com Generally, a higher surfactant-to-precursor ratio tends to favor the creation of a larger number of smaller nanocrystals. nih.gov The choice of surfactant and its concentration can determine the morphology, diameter, shape, and size distribution of the resulting nanoparticles. nih.gov
Synthesis of Doped and Mixed-Metal Tartrate Complexes
The properties of this compound can be modified by incorporating other metal ions into its structure, leading to the formation of doped or mixed-metal complexes. These materials are of interest for their potential magnetic, catalytic, and optical properties. researchgate.net
Mixed iron-manganese tartrates can be synthesized using techniques like co-precipitation or gel growth methods. researchgate.netnanoient.org The co-precipitation method is a cost-effective wet chemical technique. nanoient.org For instance, Fe-doped manganese oxide nanoparticles have been successfully synthesized via chemical precipitation. nanoient.org This process involves dissolving manganese chloride and ferric chloride in distilled water. nanoient.org A precipitating agent, such as sodium hydroxide, is then added to the solution to achieve a specific pH (e.g., pH 8) and induce the formation of the mixed-metal precipitate. nanoient.org The resulting precipitate is then collected, washed, and dried. nanoient.org
The gel growth technique has also been employed to produce pure and mixed iron(II)-manganese levo-tartrate crystals. researchgate.net In this single diffusion method, a gel, such as silica hydrogel, is prepared, and a solution containing the metal ions (e.g., a mixture of manganese chloride and iron(II) sulfate) is poured on top. researchgate.netpsu.edu The ions diffuse into the gel and react with the tartaric acid within the gel matrix to form crystals over time. psu.edu The composition of the resulting crystals can be controlled by varying the ratio of the metal salts in the supernatant solution. researchgate.netpsu.edu It has been observed that the coloration of the crystals changes from black to pinkish-brown as the manganese content increases. researchgate.net
Table 2: Synthesis of Mixed Iron-Manganese Tartrates
| Method | Precursors | Key Parameters | Result |
| Chemical Co-precipitation | Manganese chloride, Ferric chloride, Sodium hydroxide | pH maintained at 8 | Fe-doped MnO nanoparticles |
| Single Diffusion Gel Growth | Levo-tartaric acid, Sodium metasilicate (for gel), Iron(II) sulfate, Manganese chloride | Supernatant solution with varying Fe:Mn ratios | Spherulitic mixed iron-manganese levo-tartrate crystals |
The this compound structure can accommodate various other transition metal ions, leading to the formation of ternary or more complex systems.
Copper: Copper-doped iron tartrate crystals have been grown using the gel technique. researchgate.net The composition, represented as CuxFe(1−x)C4H4O6·nH2O, can be controlled by adjusting the initial reactant concentrations. researchgate.net
Cobalt: The synthesis of iron-manganese-cobalt ternary levo-tartrate crystals has been achieved through a single-diffusion gel growth technique in a silica hydrogel medium. psu.edu By using supernatant solutions containing different ratios of iron(II) sulfate, manganese chloride, and cobalt chloride, crystals with varying metallic compositions were grown. psu.edu For example, one synthesis used a supernatant with 75 at% Fe, 7 at% Mn, and 18 at% Co. psu.edu
Other Metals: A series of mixed transition metal-magnesium tartrate complexes with the general formula [MMg(C4H4O6)2·xH2O] have been prepared using a co-precipitation technique, where M can be Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov This method involves using water as a solvent, making it an environmentally friendly approach. researchgate.netnih.gov Additionally, complex iron-cobalt-antimony-oxo tartrate and iron-nickel-antimony-oxo tartrate cluster-based compounds have been synthesized via solvothermal reactions. mdpi.com
Advanced Structural Elucidation and Physicochemical Characterization
Crystallographic Investigations
The arrangement of atoms and molecules within the crystalline structure of ferrous tartrate has been elucidated through various X-ray diffraction techniques.
Single Crystal X-ray Diffraction: Determination of Space Group, Lattice Parameters, and Unit Cell Geometry
Single crystal X-ray diffraction studies have been instrumental in determining the precise crystal structure of this compound. Research has shown that this compound hemi-pentahydrate (FeC₄H₄O₆·2.5H₂O) crystallizes in the orthorhombic system with the space group P2₁2₁2₁. ccsenet.org The lattice parameters, which define the size and shape of the unit cell, have been determined at room temperature. ccsenet.org
One study reported the following lattice constants for FeC₄H₄O₆·2.5H₂O:
a = 7.8905(3) Å
b = 11.3004(3) Å
c = 18.3888(6) Å
Volume (V) = 1639.65(9) ų
Z (number of formula units per unit cell) = 4 ccsenet.org
Another investigation on a similar compound, nickel(II) tartrate, also found an orthorhombic structure with the same space group (P2₁2₁2₁), suggesting structural similarities among divalent metal tartrates. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | ccsenet.org |
| Space Group | P2₁2₁2₁ | ccsenet.org |
| a (Å) | 7.8905(3) | ccsenet.org |
| b (Å) | 11.3004(3) | ccsenet.org |
| c (Å) | 18.3888(6) | ccsenet.org |
| Volume (ų) | 1639.65(9) | ccsenet.org |
| Z | 4 | ccsenet.org |
Powder X-ray Diffraction: Analysis of Crystallite Size, Phase Identification, and Structural Transitions
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. For this compound, PXRD studies have confirmed its crystalline nature and provided insights into its structure and phase. ijcrt.org
Different studies have reported varying crystal systems and lattice parameters, which can be attributed to differences in hydration states and synthesis methods. For instance, one study identified a hexagonal crystal system with a space group of P-63m for this compound grown in an agar-agar gel. ijcrt.org The lattice parameters were determined as a = 2.4906 Å, b = 2.4906 Å, and c = 3.8504 Å, with α=90.0ᵒ, β=90.0ᵒ, and γ=120.0°. ijcrt.org Another study on this compound nanoparticles indicated an orthorhombic structure, with an average crystallite size of 35.28 nm calculated using the Scherrer formula. researchgate.netasianpubs.org
Furthermore, PXRD has been used to compare pure and doped this compound crystals. In a study involving copper-doped iron tartrate, slight variations in the PXRD patterns were observed between the pure and doped samples, indicating that the dopant has entered the crystal lattice. ias.ac.inresearchgate.net
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
|---|---|---|---|---|
| Pure FeC₄H₄O₆ | Orthorhombic | Not specified | a = 9.8845, b = 7.4420, c = 8.8480 | ias.ac.in |
| Fe-Tartrate | Hexagonal | P-63m | a = 2.4906, b = 2.4906, c = 3.8504 | ijcrt.org |
| Iron(II) Tartrate Nanoparticles | Orthorhombic | Not specified | Not specified | researchgate.netasianpubs.org |
Hydrogen Bonding Networks and Coordination Geometries within the Crystal Lattice
The crystal structure of this compound is characterized by a complex network of hydrogen bonds and specific coordination geometries around the iron atom. In this compound hemi-pentahydrate, the structure consists of slightly distorted FeO₆ octahedra, tartrate (C₄H₄O₆²⁻) molecules, and water (H₂O) molecules. ccsenet.org The iron(II) ion is coordinated to six oxygen atoms, forming an octahedral geometry. ccsenet.orgias.ac.in This coordination environment is a key factor in the stability of the crystal lattice.
Vibrational and Electronic Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the chemical bonds and electronic structure of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy: Identification of Vibrational Modes and Ligand Binding Modes
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of the tartrate ligand and water molecules. primescholars.com
Key vibrational assignments include:
O-H Stretching: A broad absorption band in the region of 3100-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups in the tartrate ligand and the water of crystallization. ias.ac.inresearchgate.net
C=O Stretching: A strong peak observed around 1600 cm⁻¹ is attributed to the stretching vibration of the carbonyl (C=O) group in the carboxylate moiety of the tartrate ligand. ias.ac.inprimescholars.com
C-O Stretching: Absorptions in the range of 1000-1300 cm⁻¹ are assigned to C-O stretching vibrations. primescholars.comresearchgate.net
Fe-O Stretching: The interaction between the iron ion and the oxygen atoms of the tartrate ligand gives rise to Fe-O stretching vibrations, which typically appear in the lower frequency region of the spectrum. acs.org
Variations in the FTIR spectra can be observed when dopants are introduced. For example, in copper-doped iron tartrate, slight shifts in the band positions and changes in transmittance percentage have been reported, which are attributed to the different atomic masses of iron and copper and a consequent small change in molecular geometry. ias.ac.in
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretching | 3100 - 3600 | ias.ac.inresearchgate.net |
| C-H Stretching | ~2360 | ias.ac.in |
| C=O Stretching | ~1600 - 1612 | ias.ac.inprimescholars.com |
| C-O Stretching | 1000 - 1447 | primescholars.comresearchgate.net |
| O-H Deformation | 630 - 950 | ias.ac.inresearchgate.net |
UV-Visible Spectroscopy: Monitoring of Complex Formation and Electronic Transitions
UV-Visible spectroscopy is employed to study the formation of the this compound complex in solution and to investigate its electronic transitions. The absorption of UV or visible light by the complex promotes electrons from lower energy molecular orbitals to higher energy ones. firsthope.co.inubbcluj.ro
The formation of iron(III)-tartrate complexes has been shown to absorb light over a broad wavelength range. researchgate.net In the case of iron(II) complexes, such as with the ligand 1,10-phenanthroline, metal-to-ligand charge transfer (MLCT) bands are observed in the visible region, which are responsible for their characteristic colors. scielo.br For the iron(III)-tartrate complex, [FeIIITart]+, the main absorbing species has an absorption maximum around 308 nm. researchgate.net The electronic transitions in these complexes can include n → π* and π → π* transitions. firsthope.co.indergipark.org.tr
The UV-Vis spectrum of a complex can be influenced by factors such as pH. For instance, the formation of an iron(III) complex with a specific ligand was found to be optimal at a pH of 4.0, with a maximum absorption wavelength at 410 nm. ijlis.org The stability of the complex over time can also be monitored using this technique. niscair.res.in
Thermal Decomposition Pathways and Stability Studies
The thermal stability and decomposition of this compound have been investigated through various analytical techniques, providing insights into its behavior upon heating.
Thermogravimetric analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition of this compound by measuring weight loss as a function of temperature. Studies on various forms of iron tartrate reveal a multi-stage decomposition process, often beginning with the loss of water of hydration, followed by the decomposition of the anhydrous salt.
For instance, iron(II) tartrate nanoparticles have been shown to be stable up to 100°C, after which they undergo decomposition. researchgate.net In one study, hydrated iron(II) tartrate crystals became anhydrous upon heating and subsequently decomposed into metallic oxides. ias.ac.in A study on iron(II) tartrate hemi-pentahydrate (FeC₄H₄O₆·2.5H₂O) identified weight losses in the temperature range of 300–1060 K, attributed to the evaporation of bound water molecules and the evolution of gaseous products. ccsenet.orgccsenet.org
Similarly, iron(III) tartrate hydrate (B1144303) (Fe₂(C₄H₄O₆)₃·5H₂O) exhibits a two-step decomposition. The initial weight loss, occurring between 50°C and 120°C, corresponds to the loss of water of crystallization to form anhydrous iron(III) tartrate. ekb.eg The subsequent major weight loss, starting around 200°C, is due to the decomposition of the anhydrous tartrate. ekb.eg Another investigation on iron(II) tartrate one and a half hydrate (FeC₄H₄O₆·1.5H₂O) also detailed its thermal decomposition characteristics. doi.org
The number of water molecules can be determined from the TGA data. For example, analysis of pure and copper-doped iron tartrate crystals indicated the presence of two water molecules of hydration, leading to the chemical formulas FeC₄H₄O₆·2H₂O and Fe₀.₉₅Cu₀.₀₅C₄H₄O₆·2H₂O, respectively. ias.ac.in
Table 1: TGA Data for the Decomposition of Iron(II) Tartrate Dihydrate
| Temperature (°C) | Theoretical Mass (%) | Observed Mass (%) | Decomposition Product |
|---|---|---|---|
| Room temperature to 50 | 100 | 100 | Fe(II) tartrate dihydrate |
| 80 | 87.35 | 87.35 | Fe(II) tartrate |
| 361 | 48.06 | 49.62 | Metastable iron carbonate |
| 400 | 30.72 | 29.60 | FeO |
Data sourced from Lathiya et al. researchgate.net
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal events such as phase transitions and decomposition.
In the DTA of iron(III) tartrate, an endothermic peak around 80°C confirms the loss of water of crystallization, while a strong exothermic peak at approximately 270°C indicates the decomposition of the anhydrous salt. ekb.eg For iron(II) tartrate nanoparticles, DTA and TGA curves show the material is stable up to 100°C before decomposing. researchgate.net
DSC studies on iron(III) tartrate show a single-step oxidative decomposition marked by an exothermic region between 498 K and 653 K. akjournals.com For single crystals of iron(II) tartrate hemi-pentahydrate, DSC and TG-DTA analyses were performed to study their thermal properties. ccsenet.org The DSC curves for pure and copper-doped iron tartrate crystals show endothermic peaks at 118.95°C and 120.45°C, respectively, indicating their decomposition temperatures. ias.ac.in
The thermal behavior of bivalent metal tartrates, including iron, has been studied using TG-DTA and DSC, revealing that anhydrous iron tartrate's thermal stability is influenced by the metal ion. researchgate.net
The final decomposition products of this compound depend on the atmosphere and heating conditions. In air, the decomposition of iron(III) tartrate leads to the formation of α-Fe₂O₃ (hematite). ekb.egakjournals.com Studies on iron(III) carboxylates, including tartrate, have shown a direct decomposition to α-Fe₂O₃ without the formation of iron(II) intermediates. akjournals.com
For iron(II) tartrate hemi-pentahydrate, the decomposition products are inferred to be triiron tetraoxide (Fe₃O₄) and carbon, with the evolution of gaseous species like H₂CO, CO, and O₂. ccsenet.org Other studies have also identified iron oxides as the final decomposition product. ias.ac.inijcrt.org The decomposition of this compound one and a half hydrate has been studied, with intermediates such as FeO, Fe₃O₄, and γ-Fe₂O₃ being discussed. doi.org In some cases, this compound has been observed to decompose to α-Fe₂O₃ in air. ias.ac.in
Magnetic Properties of this compound Systems
The magnetic properties of this compound and its complexes are of significant interest, revealing paramagnetic behavior and instances of antiferromagnetic coupling.
Magnetic susceptibility measurements indicate that this compound compounds typically exhibit paramagnetic behavior. ias.ac.inias.ac.in This has been observed in both pure and mixed iron-manganese levo-tartrate crystals. ias.ac.in The paramagnetic nature of iron(II) tartrate nanoparticles has been confirmed at both room and low temperatures through temperature-dependent magnetization measurements under zero field cooled (ZFC) and field cooled (FC) conditions. researchgate.net The magnetic susceptibility of iron tartrate has been used to infer an octahedral environment around the Fe(II) ion. ias.ac.in
In more complex systems, such as binuclear iron(III) tartrate complexes, antiferromagnetic coupling between the iron centers is observed. This phenomenon is common in bridged, binuclear metal complexes. researchgate.net For instance, a binuclear iron(III) meso-tartrate (B1217512) complex, which acts as an anticaking agent for sodium chloride, features two bridging meso-tartrate ligands. The iron atoms in this complex are antiferromagnetically coupled, leading to a reduced paramagnetic nature of the solution. researchgate.netresearchgate.net This coupling is often a result of the bridging ligands, such as the μ₂-oxo bridge found in some iron clusters, which facilitates the interaction between the iron centers. researchgate.netresearchgate.net The study of such magnetic interactions is crucial for understanding the structure-property relationships in these materials. ijera.com
Morphological and Microstructural Characterization
Transmission Electron Microscopy (TEM) is a powerful technique for the direct visualization of nanomaterials, providing detailed information on particle size, shape, and aggregation. nanocomposix.comdelongamerica.com Studies on this compound nanoparticles synthesized via wet chemical methods reveal a nearly spherical morphology. researchgate.netasianpubs.org The size of these nanoparticles is observed to be in the range of 30 to 50 nm. researchgate.netasianpubs.org
Table 1: Crystallite and Particle Size Data for this compound Nanoparticles
| Sample Name | Average Crystallite Size (nm) (Scherrer's formula) | Particle Size Range (nm) (TEM) |
|---|
Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and morphology of larger crystalline structures and composite materials containing this compound.
For pure this compound crystals grown by methods such as the single diffusion gel technique, a characteristic spherulitic morphology is often observed. ias.ac.in The surface morphology of related metal tartrate crystals can vary, with observations including plate-like structures, rock-like formations, and nearly spherical particles embedded within a larger structure. isca.mejmaterenvironsci.com
In the context of composites where a ferric tartrate complex is used as a precursor, SEM analysis reveals how the resulting iron-based nanoparticles are integrated within the matrix material. For example, in Fe₃O₄@C composites, Fe₃O₄ nanoparticles have been shown to be uniformly embedded within porous carbon frameworks. electrochemsci.org However, in composites with a lower carbon content, the supporting network can be discontinuous, leading to the agglomeration of Fe₃O₄ into larger particles several hundred nanometers in size. electrochemsci.org
The surface morphology of composites can also be influenced by subsequent chemical treatments. For instance, iron-graphene oxide-chitosan composite microspheres modified with different manganese salts exhibit varied surface topographies. mdpi.com Treatments with more oxidative salts can produce rougher and more porous surfaces, while other modifications may result in smoother surface structures. mdpi.com After adsorption processes, the surface of such composite spheres can become smoother as pores are filled and new complexes form on the surface. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound / Iron(II) tartrate |
| Ferric tartrate / Iron(III) tartrate |
| Iron(II) sulphate |
| Tartaric acid |
| Sodium metasilicate (B1246114) |
| Triton X-100 |
| Iron oxide (Fe₃O₄, FeO) |
| Iron carbonate |
| Cobalt tartrate |
| Manganese tartrate |
| Copper tartrate |
| Sodium tartrate dihydrate |
| Ferric chloride hexahydrate |
| Sodium hydroxide (B78521) |
| Graphene oxide |
| Chitosan |
| Manganese chloride |
| Potassium permanganate |
| Manganese sulfate (B86663) |
Coordination Chemistry and Solution Equilibria of Iron Tartrate Complexes
Ligand Binding Modes and Stereochemistry
The specific geometry and stability of iron-tartrate complexes are dictated by the way the tartrate ligand binds to the central iron atom and the stereochemistry of the tartaric acid isomer involved.
Tartrate anions typically act as bidentate ligands, meaning they bind to a single central metal atom at two separate points. purdue.edu This mode of binding forms a stable five-membered ring structure, a phenomenon known as chelation. researchgate.net This "claw-like" grip results in a chelate complex that is significantly more stable than complexes formed with monodentate ligands (ligands that bind at only one point). wikipedia.org In the case of iron-tartrate, the tartrate ligand can "grab" the iron atom in two places, creating a stable arrangement. purdue.edu Research on iron(III) meso-tartrate (B1217512) suggests it forms a binuclear complex where two meso-tartrate ligands bridge two iron(III) atoms. rsc.org
Tartaric acid is an alpha-hydroxy-carboxylic acid, possessing two carboxylic acid groups and two hydroxyl groups. Both of these functional groups play a crucial role in chelation with iron ions. nih.govnih.gov Infrared spectroscopy studies have confirmed that complexation between iron(III) and tartrate occurs through the binding of the carboxyl oxygen to the Fe(III) ion. chem-soc.si The carboxylate groups are primarily responsible for the ion exchange and chelation processes during the binding of metal ions. researchgate.net The hydroxyl groups can also participate in coordination, particularly after deprotonation at higher pH values, leading to a stronger and more stable chelate ring structure. This multi-point attachment involving both carboxylate and hydroxyl groups is fundamental to the formation of stable iron-tartrate complexes in solution.
Tartaric acid exists as three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso-tartaric acid. The spatial arrangement of the carboxyl and hydroxyl groups is different for each isomer, which influences the stereochemistry and stability of the resulting iron complexes. nih.gov The presence of chirality in the ligand can lead to the formation of diastereomeric metal complexes (Δ and Λ stereoisomers at the metal center) that are energetically different. nih.gov For example, studies on a new anticaking agent, iron(III) meso-tartrate, have identified a specific binuclear complex structure in solution where two bridging meso-tartrate ligands are involved. rsc.org The specific geometry of the isomer dictates the optimal fit with the iron ion's coordination sphere, thereby affecting the thermodynamic stability of the complex formed.
pH-Dependent Complexation and Speciation
The formation and stability of iron-tartrate complexes are highly sensitive to the pH of the solution. The pH determines the protonation state of the tartaric acid's functional groups and the hydrolysis of the iron ion, which in turn dictates the specific complex species that will predominate in the solution.
For a generic metal (M) and ligand (L) reaction:
M + L ⇌ ML (Stepwise constant K₁)
ML + L ⇌ ML₂ (Stepwise constant K₂)
Potentiometric studies of the Fe(III)-tartaric acid system in an alkaline medium (pH 4.5-11) have identified several complex species and their corresponding stability constants. nih.gov
| Equilibrium Reaction | Species Formed | Log of Stability Constant |
|---|---|---|
| 2Fe + 2L + 5H₂O ⇌ Fe₂(OH)₅L₂ + 5H⁺ | Fe₂(OH)₅L₂ | log* β₋₅₂₂ = 4.95 |
| Fe + L + 3H₂O ⇌ Fe(OH)₃L + 3H⁺ | Fe(OH)₃L | log* β₋₃₁₁ = -1.55 |
| Fe + L + 5H₂O ⇌ Fe(OH)₅L + 5H⁺ | Fe(OH)₅L | log* β₋₅₁₁ = -21.2 |
The stability and dominant species of iron-tartrate complexes vary significantly with pH. Ferrous iron (Fe²⁺) is generally more stable in acidic conditions, as higher pH levels promote its oxidation to ferric iron (Fe³⁺). nih.gov Consequently, stable ferrous-tartrate complexes are favored at lower pH values.
Ferric iron (Fe³⁺) forms stable complexes with tartrate over a broader pH range.
Acidic pH (2.5 - 4.0): In this range, the predominant species is the Fe(III)-Tar⁺ complex. researchgate.net An optimal pH of 3.5 has been identified for the formation of Fe(III)-tartrate complexes in some applications. researchgate.net
Mildly Acidic to Neutral pH (3.0 - 6.0): Potentiometric and conductometry studies have shown that a complex with the stoichiometry Fe(Tar)₃ is formed in this pH range. chem-soc.si
Alkaline pH (above 6.0): In alkaline solutions, hydroxylated species such as Fe₂(OH)₅L₂ and Fe(OH)₃L become significant, as indicated by potentiometric studies. nih.gov
The stability of these complexes across different pH values is crucial for their application in various fields, from environmental chemistry to food science. researchgate.net
| pH Range | Predominant Species | Source |
|---|---|---|
| 2.5 - 4.0 | Fe(III)-Tar⁺ | researchgate.net |
| 3.0 - 6.0 | Fe(Tar)₃ | chem-soc.si |
| 4.5 - 11.0 | Hydroxylated species (e.g., Fe₂(OH)₅L₂) | nih.gov |
Mixed-Ligand and Polymetallic Iron-Tartrate Systems
The presence of other ligands or the formation of multinuclear complexes significantly influences the speciation and stability of iron-tartrate complexes in solution.
Competition and Synergistic Effects with Other Carboxylate Ligands (e.g., Citrate)
When multiple carboxylate ligands are present in a solution containing iron, they compete for coordination to the metal center. Citrate (B86180), a tridentate ligand, is known to form highly stable complexes with iron. In systems containing both tartrate and citrate, the equilibrium is dictated by the relative concentrations of the ligands, the pH of the solution, and the inherent stability constants of the respective complexes.
Computer simulations and experimental studies have demonstrated the dominance of iron-citrate complexes in certain conditions. For instance, in simulations modeling plant xylem fluid (pH 5.5), virtually all iron is complexed with citrate, even in the presence of other potential ligands researchgate.net. This is attributed to the high stability of the Fe(II)-citrate and Fe(III)-citrate species researchgate.net. The reaction between iron citrate and ascorbate involves the initial rapid formation of mixed complexes, followed by a slower reduction to Fe(2+)-citrate nih.gov. The stability of the iron-citrate complex is such that it can remain stable at pH values up to 9.0 mdpi.com.
While direct synergistic effects between tartrate and citrate in forming mixed-ligand complexes are not extensively detailed, the comparison of their individual complexes provides insight. Both iron(III) meso-tartrate and iron(III) citrate complexes, for example, exhibit a charge distribution that is considered important for their activity as anticaking agents rsc.org. This suggests that while they compete, they can perform similar functions through analogous structural properties. The formation of an iron-citrate complex involves the bonding of iron to the oxygen atoms of the citrate molecule mdpi.com.
Table 1: Comparative Aspects of Iron-Tartrate and Iron-Citrate Complexes
| Feature | Iron-Tartrate Complex | Iron-Citrate Complex | Reference |
|---|---|---|---|
| Primary Ligand | Tartrate | Citrate | nih.govacs.org |
| Stability at Acidic pH | A 1:1 complex is stable in acidic conditions. | Dominant species at pH 5.5. | researchgate.netgoogle.com |
| Functional Comparison | Shows similar charge distribution to iron-citrate when acting as an anticaking agent. | A strong iron chelator used in various applications. | rsc.org |
| Redox Activity | Forms complexes with both Fe(II) and Fe(III). | Participates in redox cycling, with a formal potential (E°') for the (Fe(3+)-cit/Fe(2+)-cit) couple between -0.03 V and +0.01 V. | nih.govwikipedia.org |
Formation and Characterization of Binuclear Iron-Tartrate Complexes
Iron has a strong tendency to form multinuclear complexes with carboxylate ligands, including tartrate. A notable example is the binuclear iron(III) meso-tartrate complex, which has been identified as an effective anticaking agent rsc.org.
Formation and Structure: The active form of this complex in solution is a binuclear structure where two iron(III) atoms are bridged by two meso-tartrate ligands. In this configuration, each iron atom is also coordinated to a water molecule, resulting in an octahedral symmetry around each metal center rsc.org. The formation of such diiron complexes spanned by carboxylate-only bridges is a significant area of research, partly because they model the active sites of certain metalloenzymes nih.govnih.gov. The synthesis of these complexes can be achieved through the one-electron oxidation of diiron(II) tetracarboxylate precursors nih.gov.
Characterization: The characterization of these binuclear complexes involves a combination of experimental and computational methods.
Spectroscopy: Valence-delocalized diiron(II,III) complexes supported by carboxylate bridges exhibit intense intervalence charge transfer (IVCT) bands in the near-infrared region (620-670 nm) nih.gov. Electron Paramagnetic Resonance (EPR) spectroscopy is used to confirm the ground spin state of these complexes, which for several diiron(II,III) tetracarboxylate compounds was determined to be S = 9/2 nih.gov.
X-ray Absorption Spectroscopy (XAS): This technique is employed to probe the electronic structure and confirm the valence-delocalized nature of the diiron core nih.gov.
Structural Analysis: X-ray crystallography reveals key structural parameters. In a series of diiron(II,III) tetracarboxylate complexes, the distance between the two iron atoms (Fe···Fe) was found to be relatively short, ranging from 2.6633(11) Å to 2.713(3) Å nih.gov.
Table 2: Properties of Characterized Binuclear Iron-Carboxylate Complexes
| Complex Type | Key Structural Feature | Fe···Fe Distance (Å) | Spectroscopic Feature | Magnetic Property | Reference |
|---|---|---|---|---|---|
| Binuclear Iron(III) meso-tartrate | Two bridging meso-tartrate ligands; octahedral symmetry at each Fe(III). | Not specified | Not specified | Antiferromagnetically coupled Fe atoms. | rsc.org |
| [Fe₂(μ-O₂CArTol)₄L₂]X | Four μ-1,3 carboxylate bridging ligands. | 2.6633(11) - 2.713(3) | Intense IVCT band at 620-670 nm. | S = 9/2 ground spin state. | nih.gov |
Reactivity, Redox Chemistry, and Mechanistic Insights
Autoxidation Kinetics and Mechanisms
The autoxidation of tartrate in the presence of ferrous ions (Fe(II)) is a complex process characterized by distinct kinetic phases and the involvement of highly reactive intermediate species.
The autoxidation of tartaric acid in an air-saturated aqueous solution containing ferrous ions exhibits pronounced autocatalytic behavior. aip.orgacs.orgnih.govresearchgate.netacs.org This process is characterized by three well-defined phases: an initial lag or initiation phase, a rapid propagation phase, and a final termination phase. aip.orgacs.orgnih.govresearchgate.netacs.org The autocatalytic nature of this reaction suggests the formation of a catalytic intermediate during the initiation phase, which is then regenerated during the propagation phase. aip.orgnih.govresearchgate.net
The formation of ferric ions (Fe(III)) also follows an autocatalytic pattern that mirrors the consumption of dissolved oxygen. aip.orgnih.govresearchgate.net At pH values of 2.5 and 3.0, Fe(III) accumulates to a maximum concentration before being partially consumed, which coincides with the depletion of dissolved oxygen. aip.orgnih.govresearchgate.net This reduction of Fe(III) back to Fe(II) underscores the catalytic role of iron in the reaction. aip.orgnih.govresearchgate.net
The formation of a ferrous-tartrate complex is a critical step in the initiation of the autoxidation of tartaric acid. aip.orgacs.orgnih.govescholarship.org This complexation is pH-dependent and plays a key role in the activation of dissolved oxygen. aip.orgescholarship.orgresearchgate.net The formation of the Fe(II)-tartrate complex is believed to lower the redox potential of the Fe(II)/Fe(III) couple, making the transfer of an electron to molecular oxygen more favorable. aip.orgacs.orgescholarship.org The aqua-Fe(II) complex at low pH has a redox potential of approximately 0.7 V, which is too high to directly reduce oxygen to the superoxide (B77818) radical. acs.orgescholarship.org The formation of the tartrate complex facilitates this reduction, thus initiating the reaction. acs.orgescholarship.org
The initiation phase involves the activation of dissolved oxygen, a process catalyzed by the Fe(II)-tartrate complex. aip.orgnih.govresearchgate.net The speed of this initiation phase increases with pH in the range of 2.5 to 4.5, which is attributed to the increased formation of the Fe(II)-tartrate complex. aip.orgescholarship.org Studies have shown that an increased concentration of the Fe(II)-tartrate complex leads to a higher reaction rate. aip.org The initial step is the binding of molecular oxygen to the ferrous-tartrate complex, leading to the release of reactive oxygen species. researchgate.net
The autoxidation of tartaric acid in the presence of ferrous ions generates several reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). aip.orgacs.orgescholarship.orgtandfonline.com The initiation phase involves the activation of oxygen by the Fe(II)-tartrate complex, leading to the initial formation of H₂O₂. acs.orgescholarship.org The presence and kinetic importance of hydrogen peroxide as an intermediate have been confirmed through direct measurements and experiments involving the addition of catalase, which decomposes H₂O₂. aip.orgnih.govresearchgate.net The direct addition of hydrogen peroxide to the system shortens the initiation stage and leads to a propagation phase with rates similar to the autoxidation reaction at low pH. aip.orgnih.govresearchgate.net
Key Reactive Species and Their Roles
| Reactive Species | Role in Autoxidation | Supporting Evidence |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Key intermediate formed during initiation and regenerated during propagation. aip.orgacs.orgnih.govresearchgate.netescholarship.org Reacts with Fe(II) in the Fenton reaction. aip.orgacs.orgescholarship.orgtandfonline.comacs.orgscirp.org | Direct measurements, effect of catalase addition, and effect of direct H₂O₂ addition. aip.orgnih.govresearchgate.net |
| Hydroxyl Radical (•OH) | A highly reactive oxidant produced from the Fenton reaction. aip.orgacs.orgescholarship.orgtandfonline.comacs.orgscirp.org Responsible for the secondary oxidation of organic compounds. aip.orgacs.orgescholarship.org | Inferred from the nature of Fenton chemistry and product analysis. researchgate.netresearchgate.net |
Kinetic analysis of the propagation phase suggests that an intermediate catalytic complex involving a ferryl ion (FeO²⁺) is responsible for controlling the reaction rate. aip.orgnih.govresearchgate.netresearchgate.net The debate between the hydroxyl radical and the ferryl ion as the primary oxidizing species in Fenton and Fenton-like reactions has been long-standing. sci-hub.semedcraveonline.comuni.opole.plmdpi.com The prevailing intermediate is dependent on reaction conditions such as pH. escholarship.org
The ferryl ion is a high-valent iron species that has been proposed as a key intermediate in the Fenton reaction. medcraveonline.comuni.opole.pl Some models suggest that the reaction between Fe(II) and H₂O₂ produces the ferryl ion, which is the active oxidizing species. medcraveonline.com Computational studies have indicated that the formation of the ferryl-oxo species is energetically more favorable than the formation of a free hydroxyl radical. researchgate.net Direct evidence for the formation of ferryl species has been obtained in experiments at aqueous interfaces, where Fe(II) reacts rapidly with H₂O₂. pnas.org In the context of tartaric acid autoxidation, the ferryl ion, along with the hydroxyl radical and the tartaric acid radical, are considered key intermediates in the proposed mechanism. researchgate.netresearchgate.net
Photoreactivity and Light-Induced Processes
Aqueous solutions of ferric-tartrate (Fe(III)-tartrate) complexes are photochemically active. tandfonline.com When irradiated with light (e.g., λ ≥ 313 nm), these complexes can lead to the production of hydroxyl radicals (•OH). tandfonline.comtandfonline.com The formation of Fe(III)-tartrate complexes shifts the absorption of iron species towards the visible region, allowing them to react in sunlight. tandfonline.comresearchgate.net
The mechanism involves a ligand-to-metal charge transfer (LMCT) upon light absorption by the Fe(III)-tartrate complex. researchgate.net This process leads to an electronically excited state that results in the reduction of Fe(III) to Fe(II) and the formation of an oxidized tartrate radical. researchgate.netresearchgate.net The organic radicals formed can then reduce molecular oxygen to superoxide (O₂⁻), which can subsequently lead to the formation of other reactive oxygen species, including hydroxyl radicals. tandfonline.comassoenologi.it
The photoproduction of hydroxyl radicals from Fe(III)-tartrate complexes is influenced by several factors:
pH : The production of •OH is most efficient at a pH of 3.0. tandfonline.comtandfonline.com
Concentration : The concentration of •OH increases with increasing concentrations of both Fe(III) and tartrate, up to a certain ratio, after which it may decrease. tandfonline.comtandfonline.com
Temperature : An increase in temperature enhances the quantum yield of •OH radical formation. For instance, the quantum yield at 328 K is nearly double that at 298 K. tandfonline.comtandfonline.com
This photoproduction of hydroxyl radicals can play a significant role in the degradation of organic compounds in aqueous environments. tandfonline.comumc.edu.dzpublish.csiro.auplos.orgnih.gov
Factors Affecting Photoproduction of •OH from Fe(III)-Tartrate
| Factor | Effect on •OH Production | Reference |
|---|---|---|
| pH | Optimal production at pH 3.0. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| Fe(III) and Tartrate Concentration | Increases with concentration up to a certain ratio. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| Temperature | Quantum yield increases with temperature. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
Chemical Interactions with Organic Substrates
Complex Formation with Tannins and Polyphenols for Colorimetric Applications
Ferrous tartrate and other iron salts are widely used as chromogenic reagents for the quantitative analysis of polyphenols and tannins in various products, including tea and other plant-based beverages. nih.govresearchgate.net The underlying principle of this application is the formation of a distinctly colored complex between iron ions and phenolic compounds. nih.govsmolecule.com
In a typical method, ferrous ions (Fe²⁺) react with polyphenols to form a colorless ferrous-polyphenol complex. nih.gov This initial complex is then oxidized, often by air, to produce a stable, colored ferric-polyphenol complex (Fe³⁺), which is typically blue-black or blue-violet. nih.govresearchgate.net The intensity of the color produced is proportional to the concentration of polyphenols, allowing for spectrophotometric quantification. nih.govresearchgate.net This reaction forms the basis of national standard methods for determining the total polyphenol content in tea. nih.gov
The chemical foundation for this color change is the interaction between the iron center and the galloyl groups of tannins or the hydroxyl groups of polyphenols, leading to the formation of iron-gallate or iron-pyrogallate type complexes. acs.orgcsic.es This complexation results in a significant change in the electronic structure of the polyphenol, giving rise to a new broad absorption band at longer wavelengths (around 550-580 nm), which is responsible for the dark color. acs.org This phenomenon is historically significant, as it is the same chemical reaction used for centuries in the production of iron gall inks. acs.orgcsic.es The reaction is sensitive to pH, which can affect the color intensity and the specific structure of the resulting complex. nih.govacs.org
Table 2: Colorimetric Applications of Iron-Polyphenol Complexation
| Reagent | Analyte | Reaction | Resulting Complex | Application | Reference |
|---|---|---|---|---|---|
| This compound | Polyphenols, Tannins | Complexation and Oxidation | Blue-black/Blue-violet Ferric-Polyphenol Complex | Spectrophotometric quantification of total polyphenols | nih.gov, researchgate.net |
| Ferrous Sulfate (B86663) | Tea Polyphenols | Formation of ferrous-polyphenol complex, followed by air oxidation | Blue-black Ferric-Polyphenol Complex | Length-based detection on analytical threads | nih.gov |
| Iron Salts (Vitriol) | Tannins (from gallnuts) | Complexation | Dark Blue-Black Iron-Tannin Complex | Production of Iron Gall Ink | acs.org, csic.es |
Redox Interactions with Phenolic Compounds and their Impact on Reaction Rates
The interaction between this compound and phenolic compounds is central to the oxidative processes in systems like wine. This chemistry is driven by the redox cycling of iron between its ferrous (Fe(II)) and ferric (Fe(III)) states. ajevonline.orgresearchgate.netajevonline.org Phenolic compounds act as reducing agents, converting Fe(III) back to Fe(II), while oxygen oxidizes Fe(II) to Fe(III), creating a catalytic cycle that propagates oxidation. ajevonline.orgresearchgate.net
The rate of these reactions is influenced by several factors, including the structure of the phenolic compound, pH, and the presence of other molecules. ajevonline.orgresearchgate.net For instance, pyrogallol (B1678534) has been shown to have greater reactivity with Fe(III) than 4-methylcatechol, demonstrating that the specific structure of the phenol (B47542) affects the rate of iron reduction. ajevonline.orgresearchgate.net The presence of nucleophiles is also crucial for the unrestricted reduction of Fe(III). ajevonline.orgresearchgate.net
The pH of the system plays a complex role. While higher pH generally increases the abundance of more reactive phenolate (B1203915) anions, it also promotes the formation of more stable, and potentially redox-stable, iron(III)-tartrate and iron(III)-phenolate complexes. ajevonline.org This can lead to a decrease in the rate of Fe(III) reduction by phenolics at higher pH, as tartrate competes more effectively for the iron(III) coordination sites. ajevonline.org Conversely, the rate of oxygen consumption, which depends on the oxidation of Fe(II), tends to increase with higher pH. ajevonline.orgresearchgate.net This indicates that the reduction of Fe(III) by phenols and the oxidation of Fe(II) by oxygen, although coupled through the iron cycle, are not necessarily synchronous and can be rate-limited by different factors. ajevonline.orgresearchgate.netajevonline.org Despite the known interaction between iron and phenolics, the binding between iron and tartaric acid is predominant in wine-like conditions. researchgate.net
Table 3: Factors Influencing Redox Interactions and Reaction Rates
| Factor | Effect on Fe(III) Reduction by Phenols | Effect on O₂ Consumption (Fe(II) Oxidation) | Mechanism/Observation | Reference |
|---|---|---|---|---|
| Phenolic Structure | Rate is dependent on structure (e.g., Pyrogallol > 4-methylcatechol) | Indirectly affected by the rate of Fe(II) regeneration | Different phenolic compounds have varying abilities to reduce Fe(III). | ajevonline.org, researchgate.net |
| pH | Rate decreases as pH increases | Rate increases as pH increases | At higher pH, tartrate competition and formation of stable Fe(III) complexes slow Fe(III) reduction. | ajevonline.org, researchgate.net |
| Nucleophiles | Required for unrestricted reduction | Indirectly affected | Nucleophiles trap quinone oxidation products, facilitating the overall redox cycle. | ajevonline.org |
Applications in Advanced Chemical Technologies and Materials Science
Catalytic Applications
Ferrous tartrate and its derivatives have demonstrated significant potential as catalysts in both organic synthesis and industrial processes.
This compound as a Catalyst in Organic Synthesis
The catalytic activity of this compound is particularly notable in the synthesis of heterocyclic compounds and biscoumarin derivatives.
Heterocyclic Compounds: Metal tartrates, including those of iron, are effective catalysts in the synthesis of heterocyclic compounds. researchgate.net Their solubility in aqueous media makes them a promising option for green chemistry applications. researchgate.net For instance, cobalt-doped iron(III) tartrate has been successfully used as a water-soluble and reusable catalyst for the one-pot, three-component synthesis of 2-Amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. nanobioletters.com This method offers high yields and an environmentally friendly approach. nanobioletters.com Similarly, cobalt-doped iron tartrate nanomaterial has been employed for the sustainable and efficient synthesis of pyrano[2,3-d]pyrimidine dione (B5365651) derivatives. ingentaconnect.com
Biscoumarin Derivatives: Doped cobalt iron tartrates have proven to be efficient and reusable catalysts for the synthesis of 3,3-arylidene bis(4-hydroxycoumarin) derivatives. ijarsct.co.inresearchgate.net This one-pot condensation reaction proceeds under solvent-free conditions, offering advantages such as mild reaction conditions, excellent yields, and short reaction times. ijarsct.co.inresearchgate.net Manganese-doped iron tartrate also serves as an efficient, water-soluble, and reusable catalyst for synthesizing xanthene derivatives. researchgate.net A patent also describes the use of this compound as a catalyst in the preparation of isoquinoline (B145761) derivatives. google.com
Role in Industrial Processes
This compound's catalytic properties extend to several industrial applications.
Champagne Manufacturing: this compound is utilized as a catalyst in the manufacturing of champagne. ias.ac.in The kinetics of the autoxidation of tartaric acid in the presence of iron, a reaction relevant to winemaking, have been studied in detail, highlighting the catalytic role of ferrous-tartrate complexes. escholarship.org
Tanning Processes: The compound also finds application in tanning processes for leather production. ias.ac.inentrepreneurindia.co
Precursor for Controlled Synthesis of Metal Oxides
This compound serves as a valuable precursor for the synthesis of iron oxides with controlled properties.
γ-Fe2O3 (Maghemite): Ferrous tartrato–hydrazinate, a derivative of this compound, decomposes to produce γ-Fe2O3. ias.ac.in This method provides a pathway to synthesize this technologically important metastable oxide. ias.ac.in The thermal decomposition of metal-organic precursors like this compound can yield γ-Fe2O3 nanoparticles at relatively low temperatures. researchgate.net Other research has also shown that this compound can be transformed into Fe3O4 and γ-Fe2O3. scispace.com The synthesis of various iron oxide nanoparticles, including maghemite, is an active area of research with applications in various fields. rjlbpcs.commums.ac.ir
Advanced Materials Development
The unique characteristics of this compound are being harnessed for the development of advanced materials, particularly iron-based nanomaterials and crystals with specific physical properties.
Development of Iron-Based Nanomaterials with Controlled Morphologies
This compound is instrumental in the synthesis of iron-based nanomaterials with tailored sizes and shapes.
Synthesis of Nanoparticles: Iron tartrate nanoparticles have been synthesized using wet chemical methods. researchgate.net These nanoparticles exhibit nearly spherical morphology with sizes ranging from 30 to 50 nm. researchgate.net The synthesis of iron-based nanoparticles is a significant area of research due to their wide range of applications. preprints.orgmdpi.com The control of nanoparticle size and morphology is crucial for their performance in various applications, including cancer therapy. jpionline.orgthno.org Iron hydroxide (B78521) adipate (B1204190) tartrate (IHAT) is an example of an engineered nanomaterial developed for specific applications. europa.eu
Composite Materials: Ferric tartrate complexes have been used as precursors in the synthesis of Fe3O4@C composites. researchgate.net In this process, a ferric tartrate complex aqueous solution dissolves cellulose (B213188), and subsequent carbonization leads to the formation of Fe3O4 nanoparticles deposited within a porous carbon matrix. researchgate.net This method allows for the in-situ preparation of porous composites. researchgate.net
Investigations of Dielectric, Ferroelectric, and Piezoelectric Properties of Tartrate Crystals
Tartrate crystals, including those containing iron, are investigated for their interesting electrical and mechanical properties.
Dielectric Properties: The dielectric properties of iron tartrate nanoparticles have been studied, showing that the dielectric constant and dielectric loss decrease with increasing frequency. researchgate.net Mixed metal tartrates, in general, are known to possess dielectric properties. researchgate.net
Ferroelectric and Piezoelectric Properties: While ferroelectricity was first discovered in Rochelle salt (a tartrate salt), the term is now applied to a broader class of materials that exhibit spontaneous electric polarization. taylorandfrancis.comsciencemadness.org Several tartrate compounds are studied for their potential ferroelectric and piezoelectric properties. ias.ac.in Research has been conducted on the growth and characterization of pure and mixed iron-manganese levo-tartrate crystals, which are expected to possess such properties. researchgate.net Investigations into the ferroelectric properties of materials like L-prolinium tartrate single crystals have also been reported. hep.com.cn
Application in Cellulose Dissolution and Regeneration Systems (FeTNa complexes)
The iron(III)-sodium tartrate complex, commonly known as FeTNa, is a significant non-derivatizing solvent system for cellulose. researchgate.net Unlike derivatizing solvents that chemically modify the cellulose polymer, FeTNa dissolves cellulose through intermolecular interactions that disrupt the polymer's extensive hydrogen bond network. researchgate.net The complex is typically prepared by combining ferric chloride, sodium tartrate, and sodium hydroxide. electrochemsci.org Stable FeTNa mixtures are generally formed with a molar ratio of iron(III) to tartaric acid to sodium hydroxide of 1:3:6. lenzing.cnresearchgate.net
The dissolution mechanism involves the formation of coordination complexes between the iron ion and the hydroxyl groups of the cellulose polymer, specifically the C-2 and C-3 hydroxyl groups of the anhydroglucose (B10753087) units. lenzing.cnresearchgate.net By adjusting the proportions of tartaric acid and sodium hydroxide, the interaction between FeTNa and cellulose can be controlled, ranging from mere swelling to complete dissolution. lenzing.cnncsu.edu This tunability allows for various applications, including the modification of cellulosic structures, the manufacture of specialized membranes and fibers, and the viscometric determination of cellulose's degree of polymerization. lenzing.cnresearchgate.net
Recent research has leveraged FeTNa's properties to create advanced composite materials. In one novel approach, cellulose is dissolved in a FeTNa solution, which is then freeze-dried and pyrolyzed in an inert atmosphere. electrochemsci.org This process simultaneously converts the cellulose into a porous carbon framework while the ferric tartrate complex decomposes into Fe₃O₄ nanoparticles, resulting in the in-situ synthesis of porous Fe₃O₄@C composites. electrochemsci.org These composites have shown promise as high-performance anode materials for lithium-ion batteries, delivering high specific capacity and excellent cycling stability. electrochemsci.org
Advanced Analytical Methodologies
This compound's distinct chemical reactivity forms the basis of several advanced analytical methods for detecting and quantifying various compounds.
Spectrophotometric Assays for Specific Organic Compound Detection (e.g., Tannin Quantification)
A prominent analytical application of this compound is in the spectrophotometric quantification of tannins. conicet.gov.ar This method, which is the official standard for tea analysis in Japan, is based on the formation of a colored complex between this compound and tannins in a buffered medium. conicet.gov.arjircas.go.jp The reaction is typically carried out at a pH of 6.8 to 7.5, and the resulting complex exhibits a distinct absorbance maximum at approximately 540-560 nm. conicet.gov.arjircas.go.jp
This method is noted for its high selectivity, particularly when compared to other methods like the Folin-Ciocalteau assay. conicet.gov.arresearchgate.net A key advantage is that it is not affected by the presence of other reducing agents commonly found in samples, such as ascorbic acid. conicet.gov.arresearchgate.net The assay involves preparing a this compound reagent by dissolving ferrous sulfate (B86663) and a tartrate salt (like potassium sodium tartrate or Rochelle salt) in water. conicet.gov.arjircas.go.jp This reagent is then mixed with the sample and a phosphate (B84403) buffer to facilitate the complexation reaction before spectrophotometric measurement. conicet.gov.arscielo.br The method has been successfully automated in micro-flow-batch analyzer (μFBA) systems, allowing for high-throughput analysis of hundreds of samples per hour with minimal waste generation. conicet.gov.arnih.gov
| Parameter | Description | Source |
|---|---|---|
| Principle | Formation of a colored complex between this compound and tannins. | conicet.gov.ar |
| Reagents | Ferrous sulfate, Potassium sodium tartrate (Rochelle salt), Phosphate buffer. | conicet.gov.arjircas.go.jp |
| pH | Optimal range is 6.8 - 7.5. | conicet.gov.arjircas.go.jp |
| Wavelength (λmax) | 540 - 560 nm. | conicet.gov.ar |
| Selectivity | Unaffected by common reducing agents like ascorbic acid. | researchgate.net |
| Application | Quantification of tannins in tea and other beverages. | nih.govscielo.br |
Electrochemical Methods for Iron-Tartrate Complex Characterization (e.g., Polarography)
Electrochemical techniques, particularly polarography, have been systematically used to investigate the characteristics of both ferric and ferrous iron complexes with tartrate. acs.orgacs.org These studies are crucial for understanding the redox behavior of iron in the presence of tartrate, a common complexing agent. In polarography, a true wave characteristic of the ferric-ferrous couple is obtained when a supporting electrolyte forms a more stable complex with the ferric ion (Fe³⁺) than with the ferrous (Fe²⁺) and mercurous ions. acs.org Tartrate fulfills this condition, shifting the reduction potential to be distinct from the mercury dissolution wave. acs.org
Studies using differential-pulse polarography (DPP) have been conducted in solutions containing ammonium (B1175870) tartrate and a buffer to determine Fe(III) and Fe(II) mixtures. rsc.org These investigations have shown that the stability of the measurements is highly dependent on pH. At low pH, a significant portion of Fe(III) can be reduced to Fe(II), while at high pH, trace oxidants can convert Fe(II) to Fe(III). rsc.org A pH of 7.4 has been identified as optimal for producing stable, well-separated peaks corresponding to Fe(II) oxidation and Fe(III) reduction, providing a reliable method for their simultaneous determination. rsc.org The electrochemical behavior in tartrate medium is generally reversible at neutral pH. cecri.res.in
| Technique | Medium | Observation | Source |
|---|---|---|---|
| Polarography | Citrate (B86180), Tartrate, or Oxalate solutions | Shifts the half-wave potential of the Fe(III)/Fe(II) couple, allowing for a distinct analytical wave. | acs.org |
| Differential-Pulse Polarography (DPP) | 0.10 M Ammonium Tartrate, buffered at pH 7.4 | Provides stable and well-separated peaks for Fe(II) oxidation and Fe(III) reduction. | rsc.org |
| Cyclic Voltammetry | Tartrate medium | The Fe(II)/Fe(III) system behaves reversibly at neutral pH. | cecri.res.in |
| Polarography | Ammoniacal tartrate medium | Used for quantitative determination of iron in ores and slags. | dtic.mil |
Novel Sensor Development Utilizing this compound's Reactivity
The specific reactivity of tartrate complexes is being explored for the development of novel chemical sensors. researchgate.netresearchgate.net Research into bimetallic tartrate complexes, which can simultaneously coordinate two different metals such as copper, nickel, silver, and iron, is particularly promising. researchgate.netresearchgate.net These complexes serve as precursors in techniques like Laser-Induced Chemical Liquid Phase Deposition (LCLD) to create microsized, enzyme-free sensor tracks on inert surfaces. researchgate.net
The resulting bimetallic deposits demonstrate high sensory activity for the electrochemical oxidation or reduction of biologically significant molecules like glucose and hydrogen peroxide. researchgate.net This opens possibilities for creating new, non-enzymatic microbiosensors. While much of the recent development in iron sensing focuses on fluorescent probes for labile Fe²⁺ pools in biological systems or inductive sensors for ferrous wear particles in machinery, the use of the intrinsic reactivity of the this compound complex itself represents a novel approach. nih.govnih.govmdpi.com The ability to form stable, reactive complexes that can be precisely deposited and integrated into sensor architectures positions tartrate-based systems as a valuable platform for future sensor development. researchgate.netresearchgate.net
Nanoparticle Characterization in Specific Industrial Formulations (e.g., particle size analysis of iron hydroxide adipate tartrate nanomaterials)
This compound, or more specifically, tartrate ligands, play a role in the formulation of advanced nanomaterials. One such material is Iron Hydroxide Adipate Tartrate (IHAT), an engineered nanoscale material developed as an iron source for food supplements. europa.eu IHAT consists of iron oxo-hydroxide particles modified with adipic and tartaric acid ligands. nih.gov These nanoparticles are designed to mimic the structure of the ferritin core, which is readily absorbed by the body. nih.gov
The characterization of these nanomaterials is critical for ensuring compliance with regulatory specifications. europa.eu The primary particle size of IHAT is a key parameter, typically specified to be less than 5 nm in diameter. europa.eu Dynamic Light Scattering (DLS) is a principal method used for determining the constituent particle size distribution of IHAT in formulations. europa.eu An interlaboratory study involving multiple European food control laboratories demonstrated that DLS can reliably measure the volume-based hydrodynamic diameter of these low-nanometer range particles when a standardized protocol is followed. europa.eu The results confirmed that the commercial IHAT product met the required particle size specifications (Dv10, Dv50, and Dv90), validating the analytical method for quality control. europa.eu Other characterization techniques for iron-based nanoparticles include Transmission Electron Microscopy (TEM) for morphology and size, and X-ray Diffraction (XRD) for crystalline structure analysis. researchgate.netnih.gov
| Parameter | Methodology | Finding | Source |
|---|---|---|---|
| Identity | Synthesis | Iron oxo-hydroxide core modified with adipate and tartrate ligands. | nih.govgoogle.com |
| Primary Particle Size | Regulatory Specification | Diameter less than 5 nm. | europa.eu |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Reliably measures particle size distribution (Dv10, Dv50, Dv90) for compliance testing. | europa.eu |
| Morphology | Transmission Electron Microscopy (TEM) | Confirms reduced crystallite size of tartrate-modified material compared to synthetic ferrihydrite. | researchgate.net |
| Intended Use | Industrial Formulation | Source of iron in food supplements. | europa.eu |
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Simulations of Ferrous Tartrate Structures and Interactions
Molecular modeling and molecular dynamics (MD) simulations are indispensable for understanding the three-dimensional structure of this compound and its interactions with its environment. nih.gov These computational methods allow researchers to visualize and analyze the dynamic behavior of molecules over time, providing insights that are often inaccessible through experimental techniques alone. nih.govmdpi.com
Simulations of tartrate-based films on iron oxide-hydroxide surfaces, which serve as a model for understanding corrosion inhibition, reveal how tartrate molecules interact with iron. mdpi.com These studies employ force fields like COMPASS to describe the interatomic forces and are typically conducted within a defined simulation box under periodic boundary conditions. mdpi.com For instance, simulations can be run using the NVT ensemble, where the number of particles, volume, and temperature are kept constant, to study the adsorption of tartrate molecules onto a model iron surface. mdpi.com The results indicate that tartrate films can form a compact and homogeneous protective layer. mdpi.com
Reactive molecular dynamics (RMD) simulations, using force fields like ReaxFF, take these investigations a step further by allowing for the formation and breaking of chemical bonds. acs.org This enables the study of chemical reactions, such as the oxidation of iron nanoparticles, providing a detailed description of the process at an atomistic level. acs.org While not specific to this compound, these methodologies are directly applicable to modeling its formation, degradation, and interaction with other chemical species.
Table 1: Example Parameters for Molecular Dynamics Simulations
| Parameter | Description | Example from Literature |
|---|---|---|
| Simulation Package | Software used to perform the calculations. | Materials Studio, Discovery Studio, LAMMPS mdpi.comacs.org |
| Force Field | A set of empirical equations and parameters used to describe the potential energy of the system. | COMPASS, ReaxFF mdpi.comacs.org |
| Ensemble | A statistical representation of the system under specific thermodynamic conditions. | NVT (constant Number of particles, Volume, Temperature) mdpi.com |
| System Composition | The chemical species included in the simulation. | Inhibitor film (e.g., tartrate) on an iron oxide-hydroxide surface with ions and water molecules. mdpi.com |
| Time Step | The discrete time interval used in the simulation. | 0.1 fs to 1.0 fs acs.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for predicting the electronic structure and chemical reactivity of molecules. researchgate.netnrel.gov These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electron distribution, and reaction energetics. nrel.gov
For iron complexes, DFT calculations can elucidate the nature of the metal-ligand bonding. Studies on related compounds, such as ferrous fumarate, have utilized methods like DFT/B3PW91 with specific basis sets (e.g., 6-311G) to optimize the molecular structure and compute vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra. researchgate.net
Key parameters derived from these calculations help predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. researchgate.net Other descriptors such as ionization potential, electron affinity, electronegativity (χ), global hardness (η), and global softness (σ) quantify the molecule's resistance to changes in its electron configuration and its tendency to donate or accept electrons. researchgate.netresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule, which are indicative of potential reactive centers. researchgate.net
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A small gap suggests the molecule is more reactive. researchgate.net |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. researchgate.net |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution or charge transfer. researchgate.netresearchgate.net |
| Global Softness (σ) | 1/η | The reciprocal of hardness; a measure of the molecule's polarizability. researchgate.net |
| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -χ) | Measures the propensity of a species to accept electrons. researchgate.net |
Theoretical Insights into Complex Stability and Thermodynamic Properties
Theoretical studies provide significant insights into the thermodynamic stability and formation kinetics of the this compound complex. The formation of the Fe(II)-tartrate complex is a critical step in many reactions it participates in, and its concentration and stability are highly dependent on factors like pH. aip.org Increasing the pH generally leads to a higher concentration of the Fe(II)-tartrate complex, which in turn lowers the redox potential of the iron, making the thermodynamics of certain reactions, like oxygen reduction, more favorable. aip.org
Kinetic studies, sometimes using computer simulations to analyze data from stopped-flow experiments, have been employed to understand the mechanism of complex formation. iaea.org For the heterovalent tartrate complexes of iron (II, III), a proposed mechanism involves two reversible stages. iaea.org
Theoretical approaches, including DFT, are also used to explore the crystallization and polymorphism of metal-tartrate frameworks. acs.org These calculations can determine the total free energies of different potential structures, taking into account both enthalpic and entropic contributions. acs.org Such studies have shown that for metal-organic frameworks, reactions at higher temperatures often yield denser, more thermodynamically stable structures. acs.org This demonstrates that the formation of specific this compound polymorphs can be under either thermodynamic or kinetic control. acs.org Comparisons with other iron complexes show that this compound is more stable than ferrous citrate (B86180) complexes. usgs.gov
Table 3: Summary of Theoretical Findings on this compound Stability
| Finding | Method/Observation | Reference |
|---|---|---|
| pH Dependence | The formation of the Fe(II)-tartrate complex increases with increasing pH, which lowers the redox potential of Fe(II). | Kinetic analysis of autoxidation reactions. aip.org |
| Formation Mechanism | A mechanism involving two reversible stages was suggested for heterovalent Fe(II)-Fe(III) tartrate complexes. | Stopped-flow kinetic studies with computer simulation. iaea.org |
| Relative Stability | Ferrous complexes with tartaric acid are stronger (more stable) than those with citric acid. | Comparative studies of iron complexes. usgs.gov |
| Crystallization Control | Crystallization of metal tartrates can be under thermodynamic control, favoring denser structures at higher temperatures. | Calorimetric studies and DFT calculations on metal-organic frameworks. acs.org |
Future Directions and Emerging Research Frontiers
Development of Green and Sustainable Synthesis Routes
The push for environmentally benign chemical processes has led to significant research into green synthesis methods for ferrous tartrate. These approaches prioritize the use of renewable resources, non-toxic solvents, and energy-efficient conditions to minimize environmental impact.
Future research is focused on moving away from conventional chemical syntheses, which often involve less environmentally friendly reagents. smolecule.comsciencemadness.org A significant area of development is the use of plant extracts and biopolymers. Extracts from various plants like Eucalyptus grandis, Musa ornata, and others contain polyphenols and other biomolecules that can act as both reducing and capping agents, facilitating the formation of iron nanoparticles in an eco-friendly manner. ijpsonline.comnih.govscielo.brresearchgate.net This biological approach is not only cost-effective but also yields nanoparticles with unique properties. ijpsonline.com
Another promising frontier is the use of poly(tartaric acid), a biodegradable polymer derived from tartaric acid, which itself is a renewable, biologically produced resource. mdpi.com In this method, poly(tartaric acid) can function as both the reductant and a coating agent, simplifying the synthesis process. mdpi.comresearchgate.netresearchgate.net Hydrothermal synthesis is also being explored as a green method. This technique uses water as a solvent under controlled temperature and pressure, offering a simple, gentle, and environmentally safe route to produce stable iron-tartrate complexes with minimal raw material consumption. mun.cagoogle.commdpi.com
The table below summarizes and compares various green synthesis methodologies for ferrous-tartrate-related compounds.
Interactive Data Table: Comparison of Green Synthesis Routes for Iron-Based Tartrate Compounds
| Synthesis Method | Precursors | Key Reagents/Conditions | Outcome/Product | Key Advantages |
| Plant Extract Synthesis | Iron Salts (e.g., FeSO₄) | Aqueous plant extracts (Musa ornata, Eucalyptus grandis) | Iron nanoparticles capped with plant-derived biomolecules | Eco-friendly, cost-effective, single-step process. ijpsonline.comscielo.br |
| Poly(tartaric acid) Method | Ferric Chloride Hexahydrate | Poly(tartaric acid), Sodium Hydroxide (B78521), Autoclave (200°C) | Off-white powder of this compound particles. mdpi.com | Uses a renewable, biodegradable polymer as both reductant and coating. mdpi.comresearchgate.net |
| Hydrothermal Synthesis | L-Tartaric Acid, FeCl₃, NaOH | Water solvent, High-pressure reaction vessel (155-175°C) | Homogeneous iron-tartrate-sodium complex. google.com | Simple, gentle conditions, environmentally safe, produces a highly stable product. google.com |
Expanding Catalytic Versatility and Efficiency
This compound and its derivatives are gaining attention for their catalytic applications, particularly in advanced oxidation processes like Fenton and Fenton-like reactions. sciencemadness.orgijarp.org The original Fenton reaction, reported in 1894, described the oxidation of tartaric acid using a mixture of a ferrous salt and hydrogen peroxide. sciencemadness.orgichem.md Modern research aims to expand this capability by creating more robust, efficient, and reusable heterogeneous catalysts.
A key research direction is the enhancement of catalytic activity through modification. One approach involves immobilizing iron tartrate on a solid support. For instance, modifying waste cotton fabric with ferric tartrate creates a heterogeneous photo-Fenton catalyst for degrading dyes. mater-rep.com The catalytic efficiency of such systems can be tuned by altering the concentration of tartaric acid and the curing temperature during preparation. mater-rep.com
Another significant frontier is the doping of iron tartrate with other transition metals. Doping with metals like cobalt or copper can significantly enhance the catalytic performance. ingentaconnect.comijarsct.co.ingeoscienceworld.org For example, cobalt-doped iron tartrate nanomaterials have been shown to be highly efficient, reusable, and water-soluble catalysts for multicomponent organic syntheses. ingentaconnect.comijarsct.co.in Similarly, doping with chromium or titanium can increase the surface area and improve electron transfer, boosting the catalytic activity of iron-based catalysts in Fenton-like reactions. geoscienceworld.org These modifications aim to create catalysts that are not only more active but also more stable and applicable to a wider range of chemical transformations. geoscienceworld.orgrsc.orgrsc.org
Interactive Data Table: Catalytic Applications and Enhancements of this compound
| Catalyst System | Application | Modification/Enhancement | Key Findings |
| Ferric Tartrate on Cotton Fabric | Heterogeneous photo-Fenton degradation of Acid Red 88 | Immobilization on waste cotton fabric. mater-rep.com | Catalyst activity increases with higher iron content and H₂O₂ concentration. mater-rep.com |
| Cobalt-Doped Iron Tartrate | One-pot synthesis of pyrano[2,3-d]pyrimidine diones | Doping with cobalt to form a nanomaterial catalyst. ingentaconnect.com | Highly reusable, water-soluble catalyst with high atom economy and short reaction times. ingentaconnect.com |
| Trivalent Iron-Tartaric Acid MOF | Catalytic ozonation of succinonitrile | Synthesis as a Metal-Organic Framework (T2-MOF). researchgate.net | High catalytic activity and strong reusability over multiple cycles. researchgate.net |
| Iron-based catalysts | General Fenton-like reactions | Doping with Cr, Ni, Cu, V, or Ti. geoscienceworld.org | Doping enhances surface area, electron transfer, and regeneration of active Fe²⁺ species, increasing degradation efficiency. geoscienceworld.org |
Advancements in In-Situ Characterization Techniques
Understanding how this compound forms and functions as a catalyst requires advanced analytical techniques that can monitor reactions in real-time. In-situ and operando characterization methods are at the forefront of this research, providing dynamic information about a material's structural and electronic properties under actual reaction conditions.
Future research will increasingly rely on a combination of these techniques to obtain a complete picture of this compound systems. Synchrotron-based in-situ X-ray Diffraction (XRD) is a powerful tool for monitoring the crystallization process of metal-organic frameworks (MOFs), including those based on iron. nih.govaip.orgnih.gov It allows researchers to observe the formation of crystalline phases, identify intermediates, and determine reaction kinetics, such as nucleation and growth rates. nih.govaip.orgacs.orgresearchgate.net
Combining in-situ XRD with other methods like X-ray Absorption Spectroscopy (XAS) can provide simultaneous insights into both the long-range crystal structure and the local coordination environment of the iron atoms. acs.org Operando spectroscopy, where characterization is performed on a catalyst while it is actively working, is crucial for understanding catalytic mechanisms. researchgate.netanr.fr Techniques like operando Raman spectroscopy and XAS can track the evolution of iron phases (e.g., oxides to carbides) during a catalytic reaction, revealing the true nature of the active sites. researchgate.netacs.orgdiva-portal.orgresearchgate.net For this compound, these methods can elucidate how the complex interacts with reactants and how its structure changes during catalytic cycles, such as in Fenton-type oxidations.
Interactive Data Table: In-Situ/Operando Techniques for this compound Research
| Technique | Type of Information Provided | Application to this compound |
| In-situ Synchrotron XRD | Real-time monitoring of crystal structure formation, phase transitions, and reaction kinetics (nucleation/growth). aip.orgacs.org | Studying the solvothermal synthesis of iron-tartrate MOFs, identifying crystalline intermediates, and optimizing synthesis conditions. aip.orgnih.gov |
| In-situ NMR Spectroscopy | Information on solution-phase processes and kinetics of crystallization. nih.gov | Monitoring the consumption of tartaric acid and the formation of soluble pre-cursor species before precipitation. nih.govresearchgate.net |
| Operando X-ray Absorption Spectroscopy (XAS) | Dynamic changes in the local coordination environment, electronic structure, and oxidation state of iron atoms during a reaction. acs.orgdiva-portal.org | Elucidating the role of the iron center in doped catalysts and tracking the reversible structural changes during catalytic cycles. acs.orgresearchgate.net |
| Operando Raman Spectroscopy | Tracking vibrational modes to identify phase transformations of iron species (e.g., oxide to carbide) under reaction conditions. researchgate.net | Observing the structural evolution of iron-based catalysts during reactions like CO₂ hydrogenation to understand active phase formation. researchgate.net |
Deeper Theoretical Understanding of Complex Reaction Mechanisms
Alongside experimental advances, computational and theoretical chemistry are becoming indispensable tools for understanding the intricate reaction mechanisms involving this compound. Density Functional Theory (DFT) and other modeling techniques provide molecular-level insights that are often inaccessible through experiments alone.
A major focus of future theoretical work will be to unravel the mechanism of the Fenton reaction, for which this compound is a classic catalyst. ichem.md DFT calculations are being used to investigate the nature of the highly reactive intermediates, such as the ferryl-oxo complex ([Fe(IV)O]²⁺), and to determine whether it or the free hydroxyl radical (•OH) is the primary oxidizing agent under different pH conditions. rsc.orgnih.govresearchgate.netresearchgate.net These studies suggest that the formation and reactivity of these species are heavily influenced by the coordination environment of the iron ion, including the presence of ligands like tartrate. rsc.orgnih.gov
Theoretical models can also predict how modifications, such as doping, alter the electronic structure and catalytic activity of the this compound complex. researchgate.net By calculating reaction energy profiles and transition states, researchers can understand why certain doped catalysts are more efficient. ichem.md This predictive power can guide the rational design of new, more effective catalysts. Furthermore, computational studies can clarify the structure of complex iron-tartrate species in solution and their adsorption mechanisms on surfaces, which is critical for applications ranging from catalysis to corrosion inhibition. nih.govmdpi.com
Interactive Data Table: Theoretical Approaches to Understanding this compound
| Theoretical Method | Research Focus | Key Insights and Future Goals |
| Density Functional Theory (DFT) | Fenton reaction mechanism | Elucidating the nature of the active oxidizing species (ferryl-oxo vs. hydroxyl radical) and the role of the tartrate ligand in stabilizing intermediates. ichem.mdrsc.orgnih.govresearchgate.netresearchgate.net |
| Kinetic Modeling | Heterovalent complex formation | Determining rate constants for the formation of mixed-valence Fe(II)-Fe(III) tartrate complexes in solution. iaea.org |
| Molecular Dynamics (MD) | Complex structure in solution | Simulating the structure and behavior of iron-tartrate complexes in aqueous environments to understand their stability and interactions. nih.gov |
| Quantum Chemistry Calculations | Corrosion inhibition | Investigating the adsorption mechanism of tartrate ions on steel surfaces to explain their protective effects. mdpi.com |
Q & A
Basic: What analytical methods are commonly used to quantify ferrous tartrate in complex matrices?
Answer:
this compound is often quantified using spectrophotometric methods. For example, the This compound colorimetric assay (absorbance at 540 nm) is widely applied for tannin determination due to its reproducibility and reduced personal error compared to older methods like Lowenthal . Key steps include:
Reaction Optimization : Adjust pH, solvent (e.g., 1.25% ammonium acetate), and stoichiometric ratios.
Calibration : Prepare a standard curve with known this compound concentrations.
Validation : Assess linearity, precision (intra-/inter-day), and limit of detection (LOD).
HPLC methods with pre-column derivatization are also used but require validation via parameters like tailing factor and resolution .
Basic: How do researchers address inter-laboratory variability in this compound assays?
Answer:
Inter-laboratory variability is minimized through:
- Standardized Protocols : Adopt consensus methods (e.g., colorimetric assays with this compound reagent) to reduce personal error .
- Cross-Validation : Distribute samples to multiple labs for parallel analysis and statistical comparison (e.g., ANOVA for systematic error detection) .
- Reference Materials : Use certified this compound standards to calibrate instruments across facilities.
Advanced: How can Box-Behnken design optimize this compound-based analytical methods?
Answer:
Box-Behnken design (BBD), a response surface methodology, is ideal for optimizing parameters like mobile phase composition or pH in HPLC. Steps include:
Factor Selection : Identify critical variables (e.g., flow rate, column temperature).
Design Execution : Use software (e.g., Design Expert) to generate 3-level experimental runs.
Model Validation : Analyze ANOVA results and diagnostic plots (e.g., residuals vs. predicted) to confirm robustness .
Example: A BBD-optimized RP-HPLC method achieved resolution >2.0 for this compound degradation products .
Advanced: How should researchers resolve contradictions in this compound reactivity across studies?
Answer:
Contradictions (e.g., variable antioxidant activity in fried oils) require:
Controlled Replication : Standardize reaction conditions (e.g., temperature, solvent purity).
Source Analysis : Compare reagent grades (e.g., sodium potassium tartrate vs. buffer effects) .
Mechanistic Studies : Use techniques like FTIR or NMR to confirm this compound’s coordination chemistry under different conditions.
Advanced: What statistical approaches are suitable for analyzing this compound stability data?
Answer:
- Time-Series Analysis : Use repeated-measures ANOVA to assess stability over storage intervals (e.g., 30–240 minutes) .
- Non-Parametric Tests : Apply Mann-Whitney U-test for non-normal data (e.g., skewed degradation rates).
- Multivariate Analysis : PCA or PLS-DA to correlate stability with environmental factors (e.g., humidity, light) .
Basic: How is this compound validated as a reagent in antioxidant assays?
Answer:
Validation involves:
Specificity : Confirm no interference from matrices (e.g., oils, plant extracts) via blank tests.
Recovery Studies : Spike samples with known this compound concentrations; recovery should be 95–105%.
Comparison : Cross-validate results with established methods (e.g., DPPH assay) .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Answer:
- Process Analytical Technology (PAT) : Monitor synthesis in real-time using Raman spectroscopy.
- Quality-by-Design (QbD) : Define critical quality attributes (e.g., purity >98%) and control crystallization parameters (e.g., cooling rate) .
- Batch Record Analysis : Use multivariate regression to identify variability sources (e.g., raw material impurities).
Tables
Table 1 : Key Parameters for this compound Method Validation
| Parameter | Acceptable Criteria | Reference Method |
|---|---|---|
| Linearity (R²) | ≥0.995 | HPLC |
| LOD | ≤0.1 µg/mL | Colorimetry |
| Intra-day Precision | RSD ≤2% | Spectrophotometry |
| Recovery | 95–105% | Spiking |
Table 2 : Common Challenges in this compound Research
| Challenge | Mitigation Strategy |
|---|---|
| Reagent Degradation | Store in amber vials at 4°C |
| Matrix Interference | Use solid-phase extraction (SPE) |
| Data Discrepancies | Cross-validate with ≥2 analytical methods |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
